N-[2-(dimethylsulfamoyl)ethyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide
Description
N-[2-(dimethylsulfamoyl)ethyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of an imidazolidinone ring, a sulfonamide group, and a propanamide moiety
Properties
Molecular Formula |
C19H28N4O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C19H28N4O5S/c1-13(2)14-5-7-15(8-6-14)23-18(25)16(21-19(23)26)9-10-17(24)20-11-12-29(27,28)22(3)4/h5-8,13,16H,9-12H2,1-4H3,(H,20,24)(H,21,26) |
InChI Key |
IIVYRMLTAWGDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCS(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylsulfamoyl)ethyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide typically involves multi-step organic reactions. One common approach is the coupling of an imidazolidinone derivative with a sulfonamide precursor under controlled conditions. The reaction may require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylsulfamoyl)ethyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and amide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group yields sulfone derivatives, while reduction of the imidazolidinone ring produces amines.
Scientific Research Applications
N-[2-(dimethylsulfamoyl)ethyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs targeting specific biological pathways.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylsulfamoyl)ethyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The imidazolidinone ring can interact with protein surfaces, affecting protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares structural similarities with the presence of an amide bond and a substituted aromatic ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: This compound features an imidazole ring, similar to the imidazolidinone ring in the target compound.
Uniqueness
N-[2-(dimethylsulfamoyl)ethyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonamide and imidazolidinone moieties sets it apart from other similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
